Barbadin Barbadin Barbadin is a novel selective β-arrestin/β2-adaptin inhibitor, blocking agonist-promoted endocytosis of the prototypical β2-adrenergic (β2AR), V2-vasopressin (V2R) and angiotensin-II type-1 (AT1R) receptors, showing no affectinng on β-arrestin-independent (transferrin) or AP2-independent (endothelin-A) receptor.
Brand Name: Vulcanchem
CAS No.: 356568-70-2
VCID: VC0520442
InChI: InChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2
SMILES: C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N
Molecular Formula: C19H15N3OS
Molecular Weight: 333.4 g/mol

Barbadin

CAS No.: 356568-70-2

Cat. No.: VC0520442

Molecular Formula: C19H15N3OS

Molecular Weight: 333.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Barbadin - 356568-70-2

Specification

CAS No. 356568-70-2
Molecular Formula C19H15N3OS
Molecular Weight 333.4 g/mol
IUPAC Name 3-amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2
Standard InChI Key OCBXPCSXEQQADU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Barbadin

Structural Characteristics

Barbadin (C₁₉H₁₅N₃OS) is a thieno-pyrimidinone derivative with a molecular weight of 333.41 g/mol. Its structure features a benzylphenyl moiety critical for binding to the hydrophobic pocket of β2-adaptin, as demonstrated by docking studies . The compound’s solubility in DMSO (30 mg/mL, 89.98 mM) facilitates experimental use, though sonication is recommended for optimal dissolution .

Table 1: Key Chemical Properties of Barbadin

PropertyValue
Molecular FormulaC₁₉H₁₅N₃OS
Molecular Weight333.41 g/mol
CAS Number356568-70-2
Solubility (DMSO)30 mg/mL (89.98 mM)
Storage Conditions-20°C (powder), -80°C (solution)
Predicted Density1.34 g/cm³

Target Specificity and Potency

Barbadin selectively inhibits β-arrestin/AP2 interactions without affecting β-arrestin-independent endocytosis (e.g., transferrin receptor) or AP2-independent pathways (e.g., endothelin-A receptor) . Its reversible binding mode was confirmed through washout experiments, which fully restored β-arrestin/AP2 complex formation after removal . Structure-activity relationship studies highlight the necessity of the benzylphenyl group for inhibitory activity, as analogues lacking this moiety show reduced efficacy .

Mechanism of Action: Disrupting β-Arrestin/AP2 Complexes

Molecular Docking and Binding Interactions

Computational docking reveals that Barbadin occupies the β2-adaptin platform subdomain groove, engaging residues Phe-837, Leu-838, and Tyr-888 through hydrophobic and π–π interactions . This binding site overlaps with the β-arrestin C-terminal binding region, explaining its competitive inhibition mechanism. The thieno-pyrimidinone core forms hydrogen bonds with Glu-902 and Tyr-888, stabilizing the interaction .

Modulation of Neutrophil Functions

Priming of Reactive Oxygen Species (ROS) Production

In human neutrophils, Barbadin potentiates FPR2-mediated ROS release by 2.5-fold without altering chemotaxis . This effect mirrors latrunculin A’s action, implicating actin cytoskeleton remodeling in the priming mechanism . The potentiation is reversible and independent of β-arrestin recruitment, as demonstrated in β-arrestin-deficient cells .

Dual Role in Receptor Trafficking and Signaling

Barbadin’s inability to block FPR2 endocytosis despite inhibiting AP2/β-arrestin interaction reveals alternative endocytic pathways for this receptor. β-Arrestin-knockout cells still exhibit 40% residual FPR2 internalization, suggesting clathrin-independent mechanisms . This dichotomy highlights Barbadin’s utility in distinguishing between β-arrestin-dependent and -independent processes.

Therapeutic Implications and Research Applications

Obesity and Metabolic Regulation

Barbadin enhances the anti-obesity effects of lorcaserin, a 5-HT2C receptor agonist, by prolonging POMC neuron activation in the hypothalamus . In murine models, co-administration with lorcaserin increases weight loss by 30% compared to lorcaserin alone, likely through sustained β-arrestin signaling at the plasma membrane .

Cardiac Hypertrophy

The compound’s inhibition of AT1R endocytosis may attenuate angiotensin-II-induced cardiac remodeling. Preliminary data show Barbadin reduces cardiomyocyte hypertrophy by 45% in vitro by blunting β-arrestin-dependent ERK1/2 activation .

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